Z-Gly-Pro-PNA

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

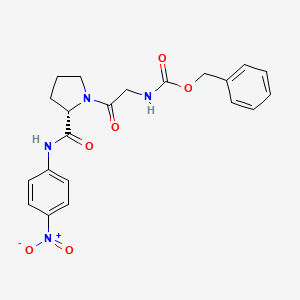

Die Synthese von Z-Gly-Pro-pNA beinhaltet die Kupplung von N-Carbobenzoxyglycin mit L-Prolin, gefolgt von der Anbindung von p-Nitroanilin. Die Reaktion verläuft typischerweise unter milden Bedingungen unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) in einem organischen Lösungsmittel wie Dimethylformamid (DMF) . Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatischen Synthesizern und großtechnischen Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Z-Gly-Pro-pNA unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Die bemerkenswerteste Reaktion ist die Hydrolyse der Peptidbindung durch Prolyl-Endopeptidase, was zur Freisetzung von p-Nitroanilin führt .

Häufige Reagenzien und Bedingungen

Reagenzien: Prolyl-Endopeptidase, Pufferlösungen (z. B. Phosphat-gepufferte Salzlösung)

Hauptprodukte

Das Hauptprodukt, das aus der enzymatischen Spaltung von this compound entsteht, ist p-Nitroanilin, das mit Hilfe der Spektrophotometrie bei 405 nm detektiert und quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

Z-Gly-Pro-pNA is primarily utilized as a chromogenic substrate for measuring the activity of prolyl endopeptidases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured through spectrophotometry. This property makes it valuable in enzyme kinetics studies.

Table 1: Enzyme Kinetics with this compound

| Enzyme Source | k (s) | K (μM) | Reference |

|---|---|---|---|

| Prolyl Oligopeptidase from P. furiosus | 505 | 0.81 | |

| Lamb Brain PEP | Varies | Varies | |

| Bacterial PEP | Varies | Varies |

Drug Development

In pharmaceutical research, this compound aids in the identification of potential drug targets by providing insights into enzyme interactions. Its ability to help characterize the specificity and kinetics of PEPs can lead to the development of novel inhibitors that may have therapeutic applications.

Case Study: Prolyl Endopeptidase Inhibitors

A study evaluated several compounds for their inhibitory effects on prolyl endopeptidase activity using this compound as a substrate. The results indicated that certain compounds exhibited IC values ranging from 26 to 63 µM, demonstrating significant inhibitory potential against PEPs involved in various diseases like cancer and diabetes .

Biochemical Research

This compound is instrumental in studying biochemical pathways and mechanisms of action for various enzymes. Researchers utilize this compound to explore the roles of PEPs in physiological processes, including peptide maturation and degradation.

Table 2: Research Studies Utilizing this compound

Diagnostic Applications

This compound has potential uses in diagnostic tests, particularly for identifying enzyme deficiencies or abnormalities in metabolic pathways. Its specificity allows for accurate detection of enzyme activity levels, aiding in disease diagnosis.

Case Study: Diagnostic Testing for Enzyme Deficiencies

Research demonstrated that this compound could effectively detect deficiencies in prolyl endopeptidase activity, which is crucial for diagnosing certain metabolic disorders .

Wirkmechanismus

Z-Gly-Pro-pNA exerts its effects through enzymatic cleavage by prolyl endopeptidase. The enzyme recognizes the proline residue in the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline . This reaction is highly specific and can be used to measure the activity of prolyl endopeptidase in various samples .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Z-Gly-Pro-4-Nitroanilid: Ähnlich in Struktur und Funktion, als Substrat für Prolyl-Endopeptidase verwendet.

Z-Gly-Pro-Arg p-Nitroanilid: Ein weiteres Substrat für proteolytische Enzyme, das in Enzymassays verwendet wird.

Gly-Pro p-Nitroanilid: Ein einfacheres Substrat, das zur Messung der Dipeptidylpeptidase IV-Aktivität verwendet wird.

Einzigartigkeit

Z-Gly-Pro-pNA ist aufgrund seiner hohen Spezifität für Prolyl-Endopeptidase und seiner Fähigkeit, bei Spaltung einen nachweisbaren Chromophor freizusetzen, einzigartig. Dies macht es zu einem idealen Substrat für die Untersuchung der Enzymkinetik und für die Verwendung in diagnostischen Assays .

Biologische Aktivität

Z-Gly-Pro-pNA (Z-Gly-Pro-p-nitroanilide) is a synthetic substrate primarily used to study the activity of prolyl endopeptidases (PEPs), which are enzymes that cleave peptide bonds following proline residues. This compound's biological activity is significant in various fields, including food science, medicine, and biochemistry.

This compound is characterized by its ability to release p-nitroanilide (pNA) upon enzymatic cleavage, which can be quantitatively measured. The enzymatic reaction can be summarized as follows:

This reaction is crucial for assessing the activity of prolyl endopeptidases, as the amount of pNA released correlates with enzyme activity.

Enzymatic Activity and Assays

The enzymatic activity of this compound has been extensively studied using various assay conditions. For example, in a study examining gluten-degrading enzymes, this compound was utilized to measure prolyl endopeptidase activity under varying concentrations (100–600 μM) and pH levels (2-12) . The optimal conditions for PEP activity were found to be at pH 8.0 and 30°C, indicating its potential application in food processing to reduce gluten immunogenicity.

Table 1: Summary of Enzymatic Assay Conditions for this compound

| Parameter | Optimal Value |

|---|---|

| Concentration | 100–600 μM |

| pH | 8.0 |

| Temperature | 30°C |

Role in Gluten Detoxification

This compound's primary application lies in gluten detoxification. Prolyl endopeptidases that utilize this substrate can hydrolyze gluten peptides that are resistant to mammalian digestion, potentially reducing the immunogenicity of gluten-containing foods for individuals with celiac disease . The ability of these enzymes to cleave proline-rich peptides makes them valuable in developing therapies and food products that are safer for celiac patients.

Case Studies

- Microbial Enzyme Characterization : A study identified a microbial prolyl endopeptidase (PEP 2RA3) from Chryseobacterium taeanense that effectively hydrolyzed gluten peptides using this compound as a substrate. This enzyme demonstrated significant glutenase activity and was characterized through genomic analysis and proteomics .

- COVID-19 Patient Studies : Research on plasma peptidase activities in hospitalized COVID-19 patients revealed alterations in enzyme activities linked to immune responses. This compound was used to measure dipeptidyl peptidase 4 (DPP4) activity, showing decreased levels in patients compared to healthy controls, indicating its potential role as a biomarker .

Eigenschaften

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) in studying prolyl endopeptidase?

A1: this compound serves as a synthetic substrate for prolyl endopeptidase (PPE, EC 3.4.21.26) in enzymatic assays. [, , , , , ] Its cleavage at the Pro-pNA bond by PPE releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically. This allows researchers to measure PPE activity and study the enzyme's kinetics, inhibition, and substrate specificity.

Q2: How do different organisms utilize PPE, and how does this compound aid in understanding this?

A2: PPE is found in various organisms, including humans, bacteria, and fungi. While its exact physiological role is still under investigation, studies utilizing this compound suggest diverse functions. In humans, PPE is involved in the breakdown of biologically active peptides like bradykinin and substance P. [] In bacteria like Treponema denticola, PPE potentially contributes to the persistence of periodontal infections by processing host peptides. [] In Aspergillus niger, extracellular PPE exhibits potential for debittering protein hydrolysates used in food industries. [] Using this compound as a substrate allows researchers to compare PPE activity across different species and investigate its specific roles in various biological processes.

Q3: What insights can this compound provide about the inhibition of PPE?

A3: this compound helps identify and characterize PPE inhibitors, which are of interest for their potential therapeutic applications. For instance, propeptin, a cyclic peptide antibiotic isolated from Microbispora sp., competitively inhibits PPE's hydrolysis of this compound. [] This competitive inhibition suggests that propeptin binds to the active site of PPE, preventing this compound binding. In contrast, SNA-8073-B, an isotetracenone antibiotic from Streptomyces sp., demonstrates non-competitive inhibition of PPE using this compound as a substrate. [] Such findings highlight the diverse mechanisms of PPE inhibition and guide the development of specific and potent inhibitors.

Q4: How does the structure of this compound relate to its function as a PPE substrate?

A4: The structure of this compound mimics the cleavage site of natural PPE substrates, containing a proline residue (Pro) followed by another amino acid. The carbobenzoxy (Z) group provides protection to the N-terminus, while the p-nitroanilide (pNA) acts as a chromophore upon cleavage. This structural similarity allows this compound to effectively bind to the active site of PPE and undergo hydrolysis, making it a suitable substrate for studying this enzyme.

Q5: How is this compound used to study the distribution and properties of PPE in tissues?

A5: Researchers utilize this compound to determine PPE activity in various animal tissues, revealing its widespread distribution. [, ] By measuring the rate of p-nitroaniline release from this compound, they can quantify PPE activity and compare its levels across different organs. Furthermore, this compound helps determine the molecular weight of PPE from different sources using techniques like gel filtration chromatography. [, ] This information is crucial for understanding the enzyme's structure-function relationship and potential physiological roles in different tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.